BenchChemオンラインストアへようこそ!

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol

Medicinal chemistry CNS drug discovery Physicochemical profiling

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol is a saturated imidazo[1,2-a]pyridine derivative featuring a chiral secondary alcohol at the 8-position and a methyl substituent at the 2-position. The compound, with molecular formula C8H12N2O and a molecular weight of 152.19 g/mol, serves as a constrained heterocyclic scaffold for medicinal chemistry.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 110206-58-1
Cat. No. B3081422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
CAS110206-58-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CN2CCCC(C2=N1)O
InChIInChI=1S/C8H12N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h5,7,11H,2-4H2,1H3
InChIKeyHMOVIJCAOVYNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol (CAS 110206-58-1): Physicochemical & Procurement Baseline


2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol is a saturated imidazo[1,2-a]pyridine derivative featuring a chiral secondary alcohol at the 8-position and a methyl substituent at the 2-position [1]. The compound, with molecular formula C8H12N2O and a molecular weight of 152.19 g/mol, serves as a constrained heterocyclic scaffold for medicinal chemistry. Its partially saturated bicyclic core distinguishes it from fully aromatic imidazo[1,2-a]pyridines, offering unique 3D topographical features for fragment-based drug discovery (FBDD) and library design . The presence of a single hydrogen bond donor and two acceptors, combined with a topological polar surface area (TPSA) of 38.1 Ų, positions this scaffold for potential CNS drug discovery applications.

Why Analogs of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol Are Not Interchangeable


The combination of the 2-methyl group and the 8-hydroxyl moiety on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core creates a unique physicochemical profile that cannot be replicated by simple des-methyl, des-hydroxy, or regioisomeric analogs. The 2-methyl substitution significantly alters the electronic environment of the imidazole ring, affecting basicity (pKa) and hydrogen-bonding potential, while the 8-hydroxyl group introduces a stereocenter that is absent in the 8-oxo or fully aromatic derivatives [1]. Computed properties reveal that removing the 2-methyl group (e.g., compound 156817-68-4) reduces molecular weight by 14 Da and eliminates a hydrophobic interaction point, while removing the 8-hydroxyl group (e.g., compound 858511-18-9) abolishes hydrogen-bond donor capacity entirely, drastically altering solubility and target engagement potential [1]. These differences preclude simple 'drop-in' substitution in SAR studies or chemical process development.

Quantitative Differentiation Evidence for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol vs. Closest Analogs


TPSA Comparison for CNS Drug-Likeness: 2-Methyl vs. Des-Methyl Analog

The target compound possesses a TPSA of 38.1 Ų, which is identical to its des-methyl analog (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol, CAS 156817-68-4) [1]. Both fall well below the 90 Ų threshold commonly associated with good CNS penetration. The differentiation arises from the added methyl group's effect on LogP and molecular weight, not TPSA.

Medicinal chemistry CNS drug discovery Physicochemical profiling

Hydrogen-Bond Donor (HBD) Capacity: A Key Differentiator from Non-Hydroxylated Analog

The target compound has one hydrogen bond donor (the 8-OH group). Its direct non-hydroxylated analog, 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 858511-18-9), has zero HBDs [1]. This is a critical difference for solubility, crystal engineering, and forming key interactions with biological targets such as kinase hinge regions.

Fragment-based drug design Solubility Target engagement

XLogP3 Lipophilicity: Fine-Tuning ADME Profile vs. Des-Methyl Analog

The computed XLogP3-AA lipophilicity for the target compound is 1.0, compared to 0.4 for the des-methyl analog [1]. The 0.6 log unit increase reflects the expected contribution of the methyl group. This moderate increase can improve passive membrane permeability without pushing the compound into high LogP territory that risks poor solubility and high metabolic clearance.

ADME Lipophilicity Permeability

Molecular Weight Optimization: 14 Da Differential vs. Des-Methyl Analog

The target compound (152.19 g/mol) is 14.02 g/mol heavier than its des-methyl analog (138.17 g/mol) due to the 2-methyl substituent [1]. This small increase adds significant lipophilic surface area and molecular complexity while staying within the Rule of 3 for fragments (MW < 300).

Lead-likeness Fragment efficiency Library design

Commercially Available Purity Grades and Their Implications for Procurement

Commercially, the target compound is offered in distinct purity grades that vary by supplier, impacting its suitability for different applications. AK Scientific provides it at 95% purity, suitable for general R&D screening . MolCore offers a higher purity grade of NLT 98%, verified by the ISO certification system, making it appropriate for more stringent pharmaceutical quality control requirements . The selection of a 95% versus 98% purity grade should be driven by the sensitivity of the downstream assay or reaction.

Procurement Quality control Chemical synthesis

Application Scenarios for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol Based on Evidence


CNS Fragment-Based Drug Discovery (FBDD) Library Design

The compound's favorable CNS physicochemical profile (XLogP3 of 1.0, TPSA of 38.1 Ų, and MW 152.19 g/mol) makes it a superior scaffold over the des-methyl analog (XLogP3 0.4) for constructing fragment libraries targeting CNS enzymes like kinases or GPCRs. The single hydrogen bond donor (8-OH) allows for vector exploration of key hinge-binding interactions [1]. Procurement of the NLT 98% purity grade is recommended to ensure reliable SAR data during fragment elaboration [2].

Synthesis of Chiral Building Blocks for Asymmetric Medicinal Chemistry

The presence of a single chiral center at the 8-position distinguishes this compound from achiral analogs like 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The 8-ol can act as a chiral auxiliary or be further derivatized (e.g., to an ether or ester) to create diastereomerically pure lead molecules. The commercial availability of the racemate provides a standardized starting point for chiral resolution or asymmetric synthesis proof-of-concept studies [1].

Development of Selective HMG-CoA Reductase (HMGR) Inhibitors

While direct data for this specific compound is limited in public databases, structural analogs within the imidazo[1,2-a]pyridine class have demonstrated potent HMGR inhibition (IC50 values as low as 36.5 nM in binding assays) [1]. The combination of the 2-methyl and 8-ol substituents offers unexplored vectors for optimizing potency and selectivity over related enzymes, warranting its procurement for targeted medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.